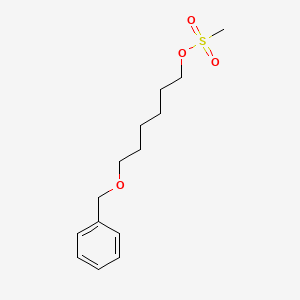![molecular formula C17H24N2O B2887678 (E)-N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411332-16-4](/img/structure/B2887678.png)
(E)-N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]-4-(dimethylamino)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]-4-(dimethylamino)but-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is also known by its chemical name, DMXB-A, and is a selective α7 nicotinic acetylcholine receptor agonist.
Mécanisme D'action
DMXB-A acts as a selective α7 nicotinic acetylcholine receptor agonist. The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is expressed in the brain and plays a role in cognitive function, memory, and inflammation. Activation of the α7 nicotinic acetylcholine receptor by DMXB-A leads to increased calcium influx and activation of downstream signaling pathways.
Biochemical and Physiological Effects
DMXB-A has been shown to have several biochemical and physiological effects. It can improve cognitive function and memory in animal models of Alzheimer's disease. DMXB-A can also reduce inflammation in animal models of inflammatory bowel disease. Additionally, DMXB-A has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DMXB-A has several advantages for lab experiments. It is a selective α7 nicotinic acetylcholine receptor agonist, which makes it a useful tool for studying the role of the α7 nicotinic acetylcholine receptor in various physiological and pathological processes. However, DMXB-A has limitations in terms of its solubility and stability, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on DMXB-A. One area of research is the development of more stable and soluble analogs of DMXB-A that can be used in a wider range of experiments. Another area of research is the investigation of the potential therapeutic applications of DMXB-A in human diseases such as Alzheimer's disease, inflammatory bowel disease, schizophrenia, and depression. Additionally, further studies are needed to elucidate the mechanism of action of DMXB-A and its downstream signaling pathways.
Méthodes De Synthèse
The synthesis of DMXB-A involves several steps. The first step involves the reaction of 2,3-dihydroindene with ethyl bromoacetate to form ethyl 1-(2,3-dihydro-1H-inden-5-yl)acetate. This intermediate is then reacted with lithium aluminum hydride to form ethyl 1-(2,3-dihydro-1H-inden-5-yl)ethyl alcohol. The alcohol is then reacted with 4-(dimethylamino)but-2-enoyl chloride to form DMXB-A.
Applications De Recherche Scientifique
DMXB-A has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. DMXB-A has also been shown to have anti-inflammatory effects and can reduce inflammation in animal models of inflammatory bowel disease. Additionally, DMXB-A has been studied for its potential use in the treatment of schizophrenia and depression.
Propriétés
IUPAC Name |
(E)-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-13(18-17(20)8-5-11-19(2)3)15-10-9-14-6-4-7-16(14)12-15/h5,8-10,12-13H,4,6-7,11H2,1-3H3,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAHERRWMGCCMS-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC2=C(CCC2)C=C1)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,5R,7R)-adamantan-1-yl((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2887597.png)
![2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2887598.png)


![[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride](/img/no-structure.png)




![1-[2-(3-Methoxyphenoxy)ethyl]benzimidazole](/img/structure/B2887611.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2887612.png)


![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2887617.png)